molecular formula C13H15N3O3S B2578510 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1424632-60-9

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide

Katalognummer: B2578510
CAS-Nummer: 1424632-60-9
Molekulargewicht: 293.34
InChI-Schlüssel: MSWTXVTZBWARCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. The oxadiazole moiety is linked via an ethyl group to the sulfonamide nitrogen, while the sulfonamide itself is bonded to a phenylethene group.

Eigenschaften

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-11-15-13(19-16-11)7-9-14-20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWTXVTZBWARCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Phenylethene Group: The phenylethene group is typically introduced through a Wittig reaction or similar olefination techniques.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Wirkmechanismus

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues with 1,2,4-Oxadiazole Moieties

lists compounds such as N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45/50), which share the 3-methyl-1,2,4-oxadiazole group but differ in substituents and linkage. Key differences include:

  • Linkage Type : The target compound uses an ethyl bridge between the oxadiazole and sulfonamide, whereas Compound 45/50 employs a methylthio (-SCH₂-) linkage. Methylthio groups may enhance lipophilicity but reduce metabolic stability compared to ethyl linkages .
  • Substituent Diversity: Compound 45/50 incorporates a dichloropyridinylamino group, which could influence binding to kinase targets, while the phenylethene group in the target compound may confer π-π stacking interactions with aromatic residues in enzyme active sites .
Table 1: Structural and Functional Comparison
Compound Name Oxadiazole Substituent Linkage Type Key Bioactivity (Reported)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide 3-methyl Ethyl Not explicitly stated (hypothesized: anti-inflammatory, enzyme inhibition)
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide 3-methyl Methylthio Anticancer, antiviral (patent claims)

Comparison with 1,3,4-Oxadiazole Sulfonamides

highlights 1,3,4-oxadiazole-containing sulfonamides (e.g., 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide derivatives), which differ in oxadiazole isomerism. Key distinctions include:

  • Isomer Effects: The 1,2,4-oxadiazole in the target compound has a distinct electronic configuration compared to 1,3,4-oxadiazoles.
  • Biological Activity: 1,3,4-Oxadiazole derivatives in demonstrated notable anti-inflammatory and antimicrobial activity, whereas the target compound’s 1,2,4-oxadiazole may prioritize different targets, such as viral proteases or kinases .

Sulfonamide Derivatives with Heterocyclic Variations

describes a pyrazole-sulfonamide hybrid (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ), emphasizing structural diversity:

  • Heterocycle Core : Pyrazole rings offer metabolic stability and rigidity, whereas oxadiazoles provide electrophilic sites for target engagement.

Research Findings and Implications

  • Bioactivity Hypotheses : The target compound’s ethyl linkage and phenylethene group may improve blood-brain barrier penetration compared to methylthio-linked analogs, making it suitable for neurological targets. However, methylthio derivatives () might exhibit stronger thiol-mediated binding in antiviral contexts .
  • Isomer-Driven Activity : The 1,2,4-oxadiazole’s electronic profile could favor interactions with nucleophilic residues (e.g., serine in proteases), contrasting with 1,3,4-oxadiazoles’ anti-inflammatory efficacy .

Biologische Aktivität

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenylethene moiety and an oxadiazole ring. This unique structure is believed to contribute to its biological properties. The IUPAC name for this compound is this compound.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_{4}O3_{3}S
Molecular Weight286.33 g/mol
CAS Number88955-02-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors involved in cancer cell proliferation and bacterial growth. The oxadiazole ring is thought to play a crucial role in these interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Human amelanotic melanoma (C-32)
  • Breast adenocarcinoma (MDA-MB-231)
  • Lung adenocarcinoma (A549)

Case Study: In Vitro Anticancer Testing

A study evaluated the effects of this compound on cancer cell viability using assays such as WST-1 and lactate dehydrogenase (LDH). The results indicated:

Cell LineIC50_{50} (µM)
C-3225
MDA-MB-23130
A54928

These findings suggest that the compound exhibits potent anticancer activity with relatively low toxicity towards normal human dermal fibroblasts (HFF-1), indicating a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).

In Vitro Antimicrobial Testing

The compound was tested against reference strains and clinical isolates:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus ATCC 2921316
Enterococcus faecalis ATCC 2921232
MRSA8

These results indicate that the compound possesses significant antibacterial properties, particularly against resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide?

The synthesis involves multi-step reactions, typically starting with the formation of the 3-methyl-1,2,4-oxadiazole ring. Key steps include:

  • Refluxing equimolar concentrations of precursors with pyridine and zeolite (Y-H) at 150°C under catalytic conditions to facilitate coupling (e.g., sulfonamide formation) .
  • Alternative routes may use polar aprotic solvents like DMF with bases (e.g., K₂CO₃) to control pH and temperature during nucleophilic substitution .
  • Final purification often involves recrystallization from ethanol or ice-cold acidic mixtures to isolate the product .

Q. How is the structural identity of this compound validated in academic research?

Researchers use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Confirms the presence of the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and sulfonamide group (δ 3.0–3.5 ppm for methylene bridges) .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfonamides) .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What preliminary biological screening approaches are used to evaluate this compound?

Initial assays focus on broad-spectrum activity:

  • Antimicrobial Testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticancer activity?

SAR strategies include:

  • Oxadiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to kinase targets .
  • Sulfonamide Substitutions : Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) to improve solubility and bioavailability .
  • Linker Optimization : Shortening the ethyl spacer to reduce conformational flexibility and increase target affinity .

Q. How can contradictory data on the compound’s biological efficacy be resolved?

Discrepancies may arise from assay conditions or impurities. Methodological steps include:

  • Purity Reassessment : Use HPLC-MS to rule out degradation products or synthetic byproducts .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell passage number) .
  • Dose-Response Curves : Establish linearity in activity across concentrations to validate potency thresholds .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., carbonic anhydrase IX) using crystal structures from the PDB (e.g., 6FJ) .
  • Pharmacokinetic Modeling : SwissADME predicts parameters like logP (lipophilicity) and BBB permeability to prioritize analogs with favorable ADME profiles .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst Screening : Test alternatives to Zeolite Y-H, such as H-beta zeolite or Montmorillonite K10, to enhance regioselectivity .
  • Flow Chemistry : Transition from batch to continuous flow reactors for better temperature control and reduced side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) while maintaining yield .

Methodological Notes

  • Contradictory Evidence : Synthesis protocols in and differ in catalysts and solvents. Researchers should compare yields and purity under both conditions to identify optimal routes.
  • Advanced Characterization : X-ray crystallography (e.g., Acta Crystallographica data ) resolves ambiguities in stereochemistry for SAR studies.
  • Ethical Compliance : Adhere to guidelines for biological testing (e.g., avoiding unapproved in vivo applications per ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.